6-Chloro-7-ethyl-2-methyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-ethyl-2-methyl-7H-purine is a heterocyclic organic compound with the molecular formula C8H9ClN4. It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleic acids like DNA and RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-ethyl-2-methyl-7H-purine typically involves the chlorination of 7-ethyl-2-methylpurine. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The chlorination reaction is carefully controlled to prevent over-chlorination and to maximize the production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7-ethyl-2-methyl-7H-purine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted purines, which can have different functional groups replacing the chlorine atom or modifying the purine ring .
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-ethyl-2-methyl-7H-purine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-7-ethyl-2-methyl-7H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, interfering with their normal function. The compound may also bind to receptors, modulating their activity and affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2-ethyl-7-methyl-7H-purine
- 7-Ethyl-2-methyl-6-aminopurine
- 6-Chloro-7-ethyl-2-methyl-8-oxopurine
Uniqueness
6-Chloro-7-ethyl-2-methyl-7H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9ClN4 |
---|---|
Molekulargewicht |
196.64 g/mol |
IUPAC-Name |
6-chloro-7-ethyl-2-methylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-3-13-4-10-8-6(13)7(9)11-5(2)12-8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
LZVPRMRDEPAPKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C1C(=NC(=N2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.